6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
This compound is a pyrano[2,3-c]pyrazole derivative characterized by a 3,4-dihydroxyphenyl group at the 4-position, an ethyl substituent at the 3-position, and a nitrile group at the 5-position. Its molecular formula is C₁₅H₁₄N₄O₂, with a molecular weight of 282.30 g/mol (monoisotopic mass: 282.1117) .
Properties
CAS No. |
377049-89-3 |
|---|---|
Molecular Formula |
C15H14N4O3 |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
6-amino-4-(3,4-dihydroxyphenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H14N4O3/c1-2-9-13-12(7-3-4-10(20)11(21)5-7)8(6-16)14(17)22-15(13)19-18-9/h3-5,12,20-21H,2,17H2,1H3,(H,18,19) |
InChI Key |
XWEIUABTJGEDGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dihydroxybenzaldehyde: A Critical Precursor
The 3,4-dihydroxyphenyl moiety in the target compound originates from 3,4-dihydroxybenzaldehyde, whose synthesis has been historically challenging due to by-product formation in traditional methods like the Eimer-Tiemann reaction . A patented Vilsmeier-Haack approach addresses this issue by reacting catechol derivatives with a Vilsmeier reagent (dimethylformamide and phosphorus oxychloride) at 80–120°C for 4 hours . This method achieves yields up to 70% with high purity, avoiding laborious separation steps . The reaction proceeds via electrophilic substitution, where the aldehyde group is selectively introduced at the para position relative to hydroxyl groups .
One-Pot Four-Component Synthesis
The most widely reported method involves a one-pot four-component reaction combining ethyl acetoacetate , hydrazine hydrate , 3,4-dihydroxybenzaldehyde , and malononitrile under reflux conditions . This convergent strategy proceeds through sequential steps:
-
Pyrazole ring formation : Ethyl acetoacetate and hydrazine hydrate condense to form 3-methyl-1H-pyrazol-5(4H)-one.
-
Knoevenagel condensation : The pyrazole intermediate reacts with 3,4-dihydroxybenzaldehyde to generate an α,β-unsaturated ketone.
-
Michael addition : Malononitrile attacks the ketone, followed by cyclization to form the pyran ring .
Optimized conditions include ethanol as a solvent, reflux at 80°C for 6–8 hours, and catalytic bases like piperidine, yielding 60–85% . Industrial adaptations prioritize parameter control (e.g., stoichiometry, temperature gradients) to minimize by-products like uncyclized intermediates .
Green Synthesis Using Glycerol as a Solvent
A catalyst-free, eco-friendly protocol utilizes glycerol as a recyclable solvent, achieving yields of 86–92% . The reaction integrates ethyl acetoacetate, hydrazine hydrate, 3,4-dihydroxybenzaldehyde, and malononitrile at 70°C for 2 hours . Glycerol’s high polarity and hydrogen-bonding capacity accelerate intermediate formation while reducing energy input . Key advantages include:
-
No requirement for toxic catalysts or volatile organic solvents.
-
Solvent reusability for up to five cycles without significant yield loss .
This method aligns with green chemistry principles, making it suitable for scalable pharmaceutical production .
Photochemical Catalytic Pathway
A novel photochemical approach employs AC-SO3H (sulfonated activated carbon) as a heterogeneous catalyst and blue LED irradiation to drive the reaction . Components include benzyl alcohol (oxidized in situ to 3,4-dihydroxybenzaldehyde), malononitrile, and pyrazole precursors. The reaction proceeds via:
-
Photooxidation : Benzyl alcohol converts to the aldehyde under oxidative conditions (TBHP as an oxidant).
-
Multi-component cyclization : AC-SO3H facilitates Knoevenagel and Michael additions, followed by ring closure .
Yields of 78–84% are achieved after 28 hours at room temperature, with the catalyst recoverable via filtration . This method highlights the potential of light-mediated reactions in heterocyclic synthesis.
Comparative Analysis of Preparation Methods
Key Findings :
-
The green method offers the highest yield and sustainability but requires precise control of glycerol purity .
-
Photochemical synthesis enables mild conditions but suffers from prolonged reaction times .
-
One-pot methods remain industrially favored for their simplicity and scalability .
Mechanistic Insights and By-Product Management
Cyclization efficiency hinges on the electronic effects of the 3,4-dihydroxyphenyl group, which stabilizes intermediates through hydrogen bonding. Common by-products include:
-
Open-chain adducts : Resulting from incomplete cyclization, mitigated by extending reaction times .
-
Diastereomers : Controlled via stereoselective conditions (e.g., chiral catalysts) .
Purification typically involves recrystallization from ethanol or column chromatography, achieving >95% purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. It can inhibit specific enzymes and modulate receptor activity, leading to its biological effects. The compound’s structure allows it to fit into the active sites of enzymes, blocking their activity and disrupting cellular processes .
Comparison with Similar Compounds
Table 1: Substituent Variations and Key Properties
Key Observations :
- 3-Position Alkyl Groups: Ethyl (target) vs. methyl/propyl in analogs.
- 4-Position Aryl Substituents : The 3,4-dihydroxyphenyl group in the target compound offers redox activity and hydrogen-bonding capacity, distinguishing it from methoxy, chloro, or alkyl-substituted analogs. This aligns with its use in electrochemical applications , whereas methoxy/chloro derivatives are often optimized for biological targets (e.g., PDE2 inhibition ).
- Biological vs. Material Applications : Hydroxyphenyl derivatives (e.g., AMDPC , target compound ) are linked to bioactivity or sensor applications, while halogenated or alkylated analogs are prioritized for drug discovery .
Key Observations :
- Yields vary significantly (44–80%), influenced by steric/electronic effects of substituents. For example, bulky groups like trifluoromethylbenzyloxy () reduce yields (44%) compared to simpler aryl aldehydes (80% in ).
Biological Activity
6-Amino-4-(3,4-dihydroxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. The structure features a pyrano-pyrazole core with an amino group and dihydroxyphenyl substituent, contributing to its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth. In particular:
- Mechanism : These compounds often inhibit the BRAF(V600E) and EGFR pathways, which are crucial in many cancers.
- Case Study : A study involving a series of pyrazole derivatives showed promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating a potential synergistic effect when combined with established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound under discussion may exert its effects through:
- Inhibition of Pro-inflammatory Cytokines : It can reduce levels of TNF-alpha and IL-6 in vitro.
- Case Study : Research has indicated that similar compounds can significantly lower inflammation markers in animal models of arthritis .
Antioxidant Activity
Another important aspect of the biological activity of this compound is its antioxidant potential:
- Mechanism : It scavenges free radicals and reduces oxidative stress within cells.
- Research Findings : Studies have shown that pyrazole derivatives can enhance cellular antioxidant defenses, potentially protecting against various oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the Pyrazole Ring : Variations in substituents can significantly alter potency and selectivity against specific targets.
- Positioning of Hydroxyl Groups : The presence and position of hydroxyl groups on the phenyl ring enhance solubility and biological interaction.
Data Table: Summary of Biological Activities
Q & A
Q. Key Data :
| Derivative | IC₅₀ (μM) | Glide Score | Reference |
|---|---|---|---|
| 3-Ethyl-4-(3,4-diOH-phenyl) | 14.2 | −9.2 | |
| 3-Methyl-4-(4-F-phenyl) | 22.5 | −7.8 |
Advanced: How to address low yields in derivatives with electron-withdrawing substituents?
Methodological Answer:
- Microwave-assisted synthesis : Reduce reaction time (e.g., 15 min vs. 2 h) for nitro-substituted aldehydes, improving yields from 15% to 54% .
- Co-catalysts : Additives like PEG-400 enhance solubility of nitroaromatics, achieving 70% yield for 4-nitrophenyl derivatives .
- Post-synthetic modifications : Introduce substituents via Ullmann coupling after pyranone ring formation .
Case Study :
6-Amino-4-(4-nitrophenyl)-3-methyl derivatives showed 58% yield under microwave irradiation (100°C, 20 min) vs. 15% in conventional reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
